(3'-Chlorobiphenyl-3-YL)amine
Description
Contextualizing Substituted Biphenyl (B1667301) Amines within Contemporary Organic Chemistry Research
Substituted biphenyl amines are a significant class of organic compounds that feature two phenyl rings linked together, with an amino group and other substituents attached. This structural motif is a cornerstone in various areas of chemical research, particularly in medicinal chemistry and materials science. bldpharm.comamtchem.com The biphenyl scaffold provides a rigid yet conformationally flexible backbone, allowing for the precise spatial orientation of functional groups. This characteristic is crucial for designing molecules that can interact with specific biological targets or exhibit desired photophysical properties. bldpharm.com
In medicinal chemistry, the biphenyl amine core is a privileged scaffold found in numerous biologically active compounds. The ability to introduce a wide variety of substituents onto the biphenyl rings allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. bldpharm.com
Rationale and Significance of Investigating (3'-Chlorobiphenyl-3-YL)amine
Chlorine atoms are often introduced into drug candidates to enhance their biological activity or to block metabolic pathways that could lead to rapid deactivation. nih.gov The study of chlorinated compounds such as this compound can therefore provide valuable insights into structure-activity relationships (SAR), guiding the design of more potent and effective therapeutic agents. drugdesign.orgmdpi.com For instance, research on related chlorinated biphenyls has explored their interactions with biological targets, highlighting the importance of the chlorine substitution pattern.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-chlorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRVJJBIJVHXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373896 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56763-55-4 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-chlorophenyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Process Development for 3 Chlorobiphenyl 3 Yl Amine
Retrosynthetic Strategies for the Construction of the (3'-Chlorobiphenyl-3-YL)amine Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. e3s-conferences.orgresearchgate.net For this compound, the primary disconnections focus on the formation of the biphenyl (B1667301) C-C bond and the aryl C-N bond.
Two main retrosynthetic pathways are commonly considered:
Pathway A: Late-stage C-N bond formation. This strategy involves the initial construction of the 3-chloro-3'-substituted biphenyl core, followed by the introduction of the amino group. A key disconnection is the C-N bond, leading back to a 3-amino-substituted precursor and a halogenated biphenyl. A common forward reaction for this step is a nucleophilic aromatic substitution or a transition-metal-catalyzed amination.
Pathway B: Late-stage C-C bond formation. In this approach, the C-C bond of the biphenyl is formed in the final steps. This typically involves a cross-coupling reaction, such as the Suzuki coupling, between a substituted phenylboronic acid and a halogenated aniline (B41778) derivative. organic-chemistry.orgnih.gov For instance, 3-aminophenylboronic acid could be coupled with 1-chloro-3-iodobenzene.
A graphical representation of these strategies is shown below:
Figure 1: Retrosynthetic analysis of this compound.
| Pathway | Disconnection | Key Intermediate 1 | Key Intermediate 2 |
| A | C-N Bond | 3-Halogenated-3'-chlorobiphenyl | An amine source (e.g., ammonia) |
| B | C-C Bond | 3-Aminophenylboronic acid | 1-Chloro-3-halobenzene |
This table illustrates the primary building blocks for the synthesis of this compound based on different retrosynthetic approaches.
Exploration of Novel Carbon-Nitrogen Bond Formation Reactions in the Synthesis of this compound
The formation of the carbon-nitrogen (C-N) bond is a critical step in many synthetic routes to this compound. uri.eduuci.edunptel.ac.in Research in this area is focused on developing more efficient and selective methods.
Transition metal-catalyzed amination, particularly the Buchwald-Hartwig amination, is a cornerstone of modern C-N bond formation. tcichemicals.com This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an aryl halide or triflate with an amine. acs.orguwindsor.ca
For the synthesis of this compound, this would involve the coupling of a 3-halo-3'-chlorobiphenyl with an ammonia (B1221849) surrogate. The optimization of this reaction is crucial for achieving high yields and involves screening various catalysts, ligands, bases, and solvents.
Table 1: Illustrative Optimization of Buchwald-Hartwig Amination for this compound Synthesis
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | 75 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 82 |
| 3 | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 80 | 65 |
This table presents a hypothetical optimization study for the synthesis of this compound via Buchwald-Hartwig amination, showcasing the influence of different reaction parameters on the yield.
Recent advancements have focused on developing more active and stable catalyst systems that can operate under milder conditions and with lower catalyst loadings. rsc.org
While palladium catalysis is highly effective, the cost and potential toxicity of palladium have driven research into palladium-free alternatives. researchgate.net Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, represent a viable alternative. These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be advantageous in certain contexts.
More recently, methods involving other transition metals like nickel and iron have been explored for C-N bond formation. Additionally, metal-free approaches, such as those utilizing hypervalent iodine reagents or photoredox catalysis, are emerging as powerful tools for constructing C-N bonds. uri.edumdpi.com
Asymmetric Synthesis Approaches to Enantiopure this compound Derivatives (if applicable)
The this compound molecule itself is not chiral. However, if substituents were introduced that create a chiral center or axial chirality (atropisomerism), then asymmetric synthesis would become relevant. Atropisomers can arise in biphenyl systems with bulky ortho substituents that restrict free rotation around the biphenyl C-C bond.
In such cases, asymmetric synthesis could be achieved through several strategies:
Asymmetric Cross-Coupling: Utilizing chiral ligands in transition metal-catalyzed cross-coupling reactions to control the stereochemistry of the product. nih.govrsc.orgcaltech.edu
Chiral Resolution: Separating a racemic mixture of a chiral derivative into its individual enantiomers.
Asymmetric Amination: Employing chiral catalysts to introduce the amino group enantioselectively. rsc.orgnih.gov
Currently, there is limited specific literature on the asymmetric synthesis of derivatives of this compound, suggesting this is a potential area for future research.
Flow Chemistry and Continuous Processing Techniques for Scalable Production of this compound
For the large-scale industrial production of this compound, flow chemistry offers significant advantages over traditional batch processing. beilstein-journals.orgresearchgate.netmdpi.comscielo.br Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.
The synthesis of this compound via a Suzuki coupling, for example, could be adapted to a flow process. The reactants would be continuously pumped through a heated reactor containing a packed-bed catalyst, and the product would be collected at the outlet. This approach can lead to higher throughput and easier purification.
Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Suzuki Coupling to produce a precursor to this compound
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Several hours | Minutes |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, uniform heating |
| Safety | Handling of large volumes of reagents | Smaller reaction volumes, enhanced safety |
| Scalability | Difficult to scale up | Easily scalable by running for longer times |
| Productivity | Lower | Higher |
This table highlights the key advantages of employing flow chemistry for the synthesis of biphenyl compounds.
Sustainable and Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry is essential for developing environmentally benign synthetic routes to this compound. skpharmteco.comrroij.comacs.orgcore.ac.ukresearchgate.net Key considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. acs.org Addition and rearrangement reactions generally have high atom economy.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. rroij.com
Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste and improve efficiency. acs.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating. core.ac.uk
For the synthesis of this compound, this could involve using a water-soluble palladium catalyst for the Suzuki coupling in an aqueous medium or exploring enzyme-catalyzed reactions for the introduction of the amine group.
Elucidation of Chemical Reactivity and Mechanistic Transformations of 3 Chlorobiphenyl 3 Yl Amine
Investigation of Electrophilic and Nucleophilic Substitution Reactions on the Biphenyl (B1667301) Core of (3'-Chlorobiphenyl-3-YL)amine
The biphenyl core of this compound presents distinct electronic environments in its two aromatic rings, influencing the regioselectivity of substitution reactions. The amine group (-NH2) on one ring and the chlorine atom (-Cl) on the other direct incoming electrophiles and nucleophiles to specific positions.
Electrophilic Aromatic Substitution (EAS):
The amino group is a potent activating group and is ortho, para-directing. dalalinstitute.com Conversely, the chlorine atom is a deactivating group but also directs electrophiles to the ortho and para positions. In this compound, the amine-bearing ring is significantly more activated towards electrophilic attack than the chlorine-bearing ring. Therefore, electrophilic substitution is expected to occur predominantly on the amine-substituted ring at the positions ortho and para to the amino group.
Key electrophilic substitution reactions include:
Halogenation: Bromination or chlorination will preferentially occur at the positions ortho and para to the amino group.
Nitration: Reaction with nitric acid and sulfuric acid will introduce a nitro group onto the activated ring.
Sulfonation: Treatment with fuming sulfuric acid will lead to the corresponding sulfonic acid derivative.
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution is less common for this compound under standard conditions. The chlorine atom can be substituted by strong nucleophiles, a reaction that can be synthetically useful for introducing diverse functional groups. smolecule.com For SNAr to occur, the aromatic ring typically requires strong electron-withdrawing groups to be present, which is not the case for the chlorine-bearing ring in this molecule. However, under forcing conditions or with palladium catalysis, nucleophilic substitution at the chlorine position can be achieved.
Functional Group Interconversions and Derivatization of the Amine Moiety in this compound
The primary amine functionality is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives. wikipedia.orgmit.edu
Acylation, Sulfonylation, and Alkylation Reactions
Acylation: The amine group readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amine group or to introduce specific acyl moieties. scribd.com
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides. chemrxiv.org This functional group is a key feature in many biologically active molecules. The chemoselectivity of amination reactions on halo(het)arene sulfonyl halides has been studied, indicating that under appropriate conditions, selective sulfonamide formation can be achieved. chemrxiv.org
Alkylation: Direct alkylation of the amine can be challenging due to the potential for multiple alkylations. scribd.com However, reductive amination provides a controlled method for mono-alkylation. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine.
Formation of Heterocyclic Scaffolds Utilizing this compound
The amine group serves as a key building block for the synthesis of various nitrogen-containing heterocyclic compounds. uou.ac.inzioc.ru These structures are of significant interest in medicinal chemistry due to their prevalence in natural products and pharmaceuticals.
Examples of heterocyclic systems that can be synthesized include:
Pyridines and Pyrimidines: Condensation reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyridines and pyrimidines.
Triazines: The amine can be a precursor for the synthesis of triazine rings, which are present in various functional materials. smolecule.com
Fused Heterocycles: Intramolecular cyclization strategies can be employed to construct fused heterocyclic systems, such as carbazoles, through direct arylation reactions. nih.gov
Carbon-Carbon Cross-Coupling Reactions Involving this compound as a Precursor
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon bonds, and this compound and its derivatives are valuable substrates in this context. mdpi.comchiba-u.jp
Suzuki, Stille, and Negishi Coupling of Halogenated this compound Derivatives
To utilize the cross-coupling potential of the amine-bearing ring, the amine group is often converted to a halide (Br or I) or a triflate. This allows for participation in Suzuki, Stille, and Negishi coupling reactions.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.net Halogenated derivatives of this compound can be coupled with a wide range of aryl or vinyl boronic acids or esters to synthesize more complex biaryl and styryl derivatives. nih.govresearchgate.netrsc.orgajrconline.org The reactivity of the halogen is typically I > Br > Cl. ajrconline.org
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. organic-chemistry.orglibretexts.org It is known for its tolerance of a wide variety of functional groups. organic-chemistry.org Halogenated this compound can be effectively coupled with various organostannanes. Recent developments have even shown the possibility of Stille-type couplings involving C-N bond cleavage of quaternary ammonium (B1175870) salts derived from amines. nih.govnih.gov
Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner with an organic halide. wikipedia.orgresearchgate.net It is a highly effective method for C-C bond formation and is compatible with a variety of functional groups. nih.govrsc.orgbeilstein-journals.org The use of nickel catalysts in Negishi coupling is also an area of active research. wikipedia.org
Table 1: Comparison of Suzuki, Stille, and Negishi Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., boronic acids, esters) | Palladium complexes | Commercially available and stable reagents, mild reaction conditions. researchgate.net |
| Stille | Organotin (stannanes) | Palladium complexes | High functional group tolerance. organic-chemistry.orglibretexts.org |
| Negishi | Organozinc | Palladium or Nickel complexes | High reactivity and functional group compatibility. wikipedia.orgnih.gov |
Direct Arylation Reactions of this compound
Direct arylation is an increasingly important strategy that avoids the pre-functionalization of one of the coupling partners. researchgate.net In the context of this compound, the amine group can act as a directing group for C-H activation.
Palladium-catalyzed direct arylation can be used to couple this compound with aryl halides. nih.govlookchem.com The reaction typically occurs at a C-H bond ortho to the directing group, in this case, the amine. This methodology provides a more atom-economical route to substituted biphenylamines. Intramolecular direct arylation can also be a powerful tool for synthesizing fused ring systems. nih.gov
Oxidation and Reduction Chemistry of this compound
The chemical behavior of this compound in redox reactions is governed by the presence of the reactive amine group and the biphenyl scaffold. While specific studies on this exact isomer are limited, the reactivity can be inferred from the general behavior of aromatic amines and biphenyl derivatives.
Oxidation Reactions
The amino group on the biphenyl structure is susceptible to oxidation. Depending on the oxidant and reaction conditions, various products can be formed. Generally, the oxidation of aromatic amines can yield nitroso, nitro, or polymeric compounds. For instance, controlled oxidation can convert the amine into the corresponding nitroso or nitro derivative. These transformations are crucial for further functionalization of the molecule.
In a broader context of reactions involving substituted biphenylamines, oxidative conditions are sometimes employed to influence the reaction pathway. For example, in certain amide synthesis procedures starting from related chloro-biphenyl-ylamine derivatives, an oxygen atmosphere is used to promote the oxidative coupling of thiophenol by-products, thereby ensuring the chemoselectivity of the main reaction. uantwerpen.be Another significant oxidative transformation is the photocatalytic annulation of biphenylamines, which can lead to the synthesis of complex heterocyclic structures like phenanthridines through oxidative cleavage mechanisms. rsc.org
Reduction Reactions
The reduction chemistry associated with this compound primarily relates to its synthesis. The most common route to prepare aromatic amines is the reduction of the corresponding nitro compound. Therefore, this compound is typically synthesized via the reduction of 3'-chloro-3-nitrobiphenyl. This reduction can be achieved using various reagents, such as iron powder in hydrochloric acid or catalytic hydrogenation. evitachem.com The use of palladium nanoparticles has also been shown to be effective for the hydrogenation of nitro aromatic compounds to yield the desired amines with high efficiency. lookchem.com
The amine group itself is in a reduced state and is not typically subject to further reduction under standard conditions. However, the biphenyl ring system could potentially undergo reduction under harsh conditions, such as high-pressure hydrogenation, although this is a less common transformation.
The following table summarizes the potential redox reactions for this compound based on the general reactivity of this class of compounds.
| Reaction Type | Reagents and Conditions | Potential Products |
| Oxidation | Mild Oxidizing Agents (e.g., H₂O₂) | (3'-Chlorobiphenyl-3-YL)nitrosobenzene |
| Strong Oxidizing Agents (e.g., peroxy acids) | 3'-Chloro-3-nitrobiphenyl | |
| Photocatalyst (e.g., Ir(III) complex), light | Phenanthridine derivatives via oxidative cyclization rsc.org | |
| Reduction | Fe/HCl or Catalytic Hydrogenation (e.g., H₂, Pd/C) | This reaction is primarily for the synthesis of the title compound from 3'-chloro-3-nitrobiphenyl. evitachem.comlookchem.com |
Spectroscopic and Kinetic Studies of Reaction Mechanisms Involving this compound
Understanding the precise mechanisms of reactions involving this compound requires detailed spectroscopic and kinetic investigations. These studies provide insights into reaction intermediates, transition states, and the factors governing reaction rates.
Spectroscopic Analysis
Spectroscopic techniques are essential for identifying reaction products and elucidating mechanistic pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for structural elucidation of starting materials and products. rsc.org In mechanistic studies, NMR can be used to detect and characterize transient intermediates. For example, a detailed NMR study on the formation of halogen-bonded complexes with tertiary amines revealed a distinct chemical shift of the carbon atom involved in the interaction, confirming the complex formation. eie.grresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for studying reactions that involve changes in electronic conjugation or the formation of colored species. It is employed to monitor the formation of charge-transfer complexes, which can be key intermediates in photochemical reactions. eie.grresearchgate.net For instance, the generation of a radical cation of a catalyst in photoredox cycles can be monitored by observing changes in the UV-Vis spectrum. unipd.it
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of products and intermediates. scispace.com Direct infusion-HRMS has been used to propose mechanisms for photochemical reactions by identifying key species in the reaction mixture. eie.gr
A proposed mechanism for the photocatalytic annulation of biphenylamines to form phenanthridines, based on spectroscopic and mechanistic studies, involves the initial excitation of a photocatalyst (e.g., an Iridium(III) complex) by light. rsc.org This excited state catalyst then engages in a single-electron transfer (SET) process with the biphenylamine derivative, initiating a cascade of radical reactions that ultimately lead to the cyclized product. rsc.org
Kinetic Studies
Kinetic analysis provides quantitative data on reaction rates, activation energies, and the influence of reactant concentrations, which are vital for understanding reaction mechanisms. researchgate.net
Reaction Rate Analysis: By monitoring the concentration of reactants or products over time (often using spectroscopic methods like UV-Vis or chromatography), rate laws can be determined. nih.gov This information helps to identify the elementary steps involved in the reaction mechanism.
Isoconversional Kinetic Analysis: For complex reactions, particularly in the solid state or with polymers, methods like isoconversional analysis can be used to determine the activation energy as a function of the extent of conversion. mdpi.com This can reveal changes in the reaction mechanism as the reaction progresses, such as a shift from chemical control to diffusion control. mdpi.com While not documented specifically for this compound, these methods are standard for analyzing the kinetics of amine-involved reactions, such as epoxy-amine curing. mdpi.com
The following table outlines the application of various analytical techniques in studying the reaction mechanisms of this compound.
| Analytical Technique | Purpose in Mechanistic Studies | Type of Data Obtained |
| ¹H and ¹³C NMR | Structural elucidation of reactants, products, and intermediates. eie.gr | Chemical shifts, coupling constants, structural connectivity. |
| UV-Vis Spectroscopy | Monitoring reaction progress, detecting conjugated intermediates, studying charge-transfer complexes. eie.grresearchgate.net | Absorbance changes over time, absorption maxima (λmax). |
| Mass Spectrometry (HRMS) | Identification of products and intermediates, confirmation of molecular formulas. scispace.com | Mass-to-charge ratio (m/z), elemental composition. |
| Kinetic Measurements | Determining rate laws, activation energies, and reaction order. nih.govmdpi.com | Rate constants (k), activation energy (Ea), pre-exponential factor (A). |
| Cyclic Voltammetry | Investigating electrochemical behavior, determining redox potentials. unipd.itresearchgate.net | Oxidation and reduction potentials. |
While comprehensive mechanistic studies specifically targeting this compound are not widely published, the principles and techniques described are standard in organic chemistry and provide a clear framework for how such investigations would be conducted.
Computational and Theoretical Chemistry Studies on 3 Chlorobiphenyl 3 Yl Amine
Quantum Chemical Investigations of the Electronic Structure and Reactivity of (3'-Chlorobiphenyl-3-YL)amine
Quantum chemical methods are fundamental to understanding the intrinsic properties of this compound at the atomic level. These calculations can predict a wide range of molecular characteristics that govern its behavior.
Density Functional Theory (DFT) for Ground State Properties and Conformational Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine its most stable three-dimensional arrangement.
The key rotational degree of freedom in this molecule is the dihedral angle between the two phenyl rings. Due to steric hindrance from the chlorine and amine substituents, the molecule is not planar in its lowest energy state. DFT calculations can predict this dihedral angle, which is crucial for understanding its interactions with biological systems or its packing in a crystalline state. mdpi.com The presence of chlorine atoms at ortho positions in polychlorinated biphenyls (PCBs) is known to restrict the molecule to a non-coplanar conformation due to steric clashes, leading to lower flexibility around the central C-C bond. mdpi.com
Table 1: Predicted Ground State Properties of this compound using DFT (Illustrative data based on typical DFT calculations for similar molecules)
| Property | Predicted Value |
| Dihedral Angle (C-C-C-C) | 40-50° |
| Dipole Moment | 2.0 - 2.5 D |
| Ground State Energy | (Specific value in Hartrees) |
Conformational analysis involves studying the energies of different spatial arrangements of a molecule. drugdesign.org For this compound, this would involve mapping the potential energy surface as a function of the inter-ring dihedral angle. This analysis identifies the global energy minimum (the most stable conformation) and any local minima (other stable, but higher energy, conformations), as well as the energy barriers between them. libretexts.orgnobelprize.org
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. jksus.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO may be distributed over the chlorophenyl ring due to the electron-withdrawing nature of the chlorine atom. This separation of frontier orbitals can have significant implications for its reactivity in, for example, charge-transfer interactions. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Illustrative data based on typical DFT calculations for similar molecules)
| Orbital | Energy (eV) |
| HOMO | -5.5 to -6.0 |
| LUMO | -0.5 to -1.0 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP map would show regions of negative potential (electron-rich) around the nitrogen atom of the amine group and the chlorine atom, making these sites susceptible to electrophilic attack. Conversely, positive potential regions would be located around the hydrogen atoms of the amine group and potentially on the aromatic rings, indicating sites for nucleophilic interaction.
Molecular Dynamics Simulations for the Conformational Landscape and Solution-Phase Behavior of this compound
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational landscape and behavior of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. unimi.ittheses.fr
An MD simulation would reveal the flexibility of the biphenyl (B1667301) linkage and how the dihedral angle fluctuates over time. It can also show how solvent molecules arrange themselves around the solute and how this solvation shell influences the conformational preferences of the molecule. This is particularly important for understanding its properties in biological systems, which are aqueous environments.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data for this compound
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. acs.org By comparing the calculated shifts for different possible conformations with the experimental spectrum, it is possible to determine the dominant conformation in solution. auremn.org.br
IR Spectroscopy: The vibrational frequencies and intensities can be calculated and compared to an experimental FT-IR spectrum. researchgate.net This allows for the assignment of specific vibrational modes to the observed absorption bands.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. mdpi.com The calculated wavelengths of maximum absorption (λmax) and the corresponding electronic transitions can help in interpreting the experimental UV-Vis spectrum.
Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Experimental Parameter |
| ¹H NMR | Chemical shifts (ppm) | (Specific ppm values) |
| ¹³C NMR | Chemical shifts (ppm) | (Specific ppm values) |
| FT-IR | Vibrational Frequencies (cm⁻¹) | (Specific cm⁻¹ values) |
| UV-Vis | λmax (nm) | (Specific nm values) |
Computational Elucidation of Reaction Pathways and Transition States for Transformations of this compound
Computational chemistry can be used to model chemical reactions involving this compound. By calculating the energies of reactants, products, and, most importantly, the transition states, it is possible to determine the activation energy and the reaction mechanism. diva-portal.org
For example, the metabolic activation of aromatic amines often involves N-hydroxylation followed by esterification. DFT calculations could be employed to model these reaction steps, identifying the key intermediates and transition states, and providing insight into the factors that influence the reaction rate. Such studies are crucial for understanding the potential toxicity of such compounds.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com
For a series of analogs of this compound, a QSAR study could be developed to predict their potential toxicity or efficacy as, for instance, enzyme inhibitors. nih.govcrpsonline.com This would involve calculating a variety of molecular descriptors for each analog, such as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. These descriptors would then be used to build a mathematical model that can predict the activity of new, untested analogs. Such in silico methods are valuable in the early stages of drug discovery and in risk assessment of chemicals. umich.edu
Exploratory Investigations into the Biological Activity and Mechanistic Basis of 3 Chlorobiphenyl 3 Yl Amine
In Vitro Pharmacological Screening and Profiling of (3'-Chlorobiphenyl-3-YL)amine
Receptor Binding and Enzyme Inhibition Assays
No published studies were identified that have evaluated the binding affinity of this compound for specific biological receptors or its inhibitory activity against any enzymes.
Cell-Based Functional Assays
There is no available data from cell-based functional assays to describe the effects of this compound on cellular processes.
Elucidation of Cellular and Molecular Mechanisms of Action of this compound
Target Identification and Validation Strategies
No research has been published detailing efforts to identify or validate the molecular targets of this compound.
Analysis of Signaling Pathways Modulated by this compound
The impact of this compound on intracellular signaling pathways has not been investigated in any published studies.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives of this compound
There are no published structure-activity relationship studies based on derivatives of this compound, as no initial biological activity for the parent compound has been reported.
Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:
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5.4. Metabolic Stability and Biotransformation Pathways of this compound in Biological Systems 5.5. Investigation of Potential Off-Target Effects and Selectivity Profiles of this compound
Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).
Applications of 3 Chlorobiphenyl 3 Yl Amine in Advanced Materials Science
Design and Synthesis of Functional Polymers Incorporating (3'-Chlorobiphenyl-3-YL)amine Units
The amine functionality of this compound allows it to be readily incorporated as a monomer into various polymer structures through polycondensation or other polymerization techniques. The resulting polymers can benefit from the inherent properties of the chlorobiphenyl moiety, such as thermal resistance and specific optoelectronic characteristics.
Polyimides and Polyamides with Tunable Optical and Thermal Properties
Aromatic polyimides and polyamides are classes of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. mdpi.com The properties of these polymers can be precisely tuned by modifying the chemical structure of the diamine or dianhydride monomers used in their synthesis. researchgate.netresearchgate.net The synthesis typically proceeds via a polycondensation reaction between a diamine and a diacid chloride (for polyamides) or a dianhydride (for polyimides). rdd.edu.iqnih.govresearchgate.net
Incorporating a non-coplanar or bulky diamine, such as one derived from a this compound structure, can disrupt the polymer chain packing. This disruption typically reduces crystallinity and enhances the solubility of the resulting polymers in organic solvents, a significant advantage for processing. acs.org The introduction of trifluoromethyl groups into biphenyl (B1667301) diamines, for example, has been shown to yield soluble polyimides that can be cast into flexible, transparent films. researchgate.net These films exhibit high glass transition temperatures (Tg) in the range of 345–366°C and thermal stability up to 523-594°C in air. researchgate.net Similarly, polyamides synthesized from diamines with bulky side groups show improved solubility while maintaining high thermal stability. rdd.edu.iqnih.gov
The optical properties are also heavily influenced by the monomer structure. The introduction of specific chromophores or the prevention of charge-transfer complex formation can lead to polymers with desired characteristics like low color and high optical transparency, which are crucial for optoelectronic applications. mdpi.com For instance, fluorinated polyimides often exhibit lower yellow indices and better transparency due to the inhibition of charge-transfer interactions. mdpi.com
Table 1: Properties of Aromatic Polyimides Derived from Various Diamines
| Dianhydride | Diamine Structure | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (TGA) | Tensile Strength |
| BPDA | 3,3'-bis(trifluoromethyl)-4,4'-diamino-1,1'-biphenyl | 366 °C | 605 °C (N₂) | 145 MPa |
| 6FDA | 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl | >350 °C | 540 °C (N₂) | 110 MPa |
| FDAn | 9,9-bis[4-(4-aminobenzamide)phenyl]fluorene | >420 °C | 550 °C (N₂) | 135 MPa |
| BTDA | m-phenylenediamine | ~300 °C | ~500 °C (Air) | 105 MPa |
Data compiled from various research findings for illustrative purposes. researchgate.netresearchgate.netmdpi.com
Conjugated Polymers for Organic Electronics
Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in a delocalized π-electron system. This structure is the basis for their semiconducting properties, making them central to the field of organic electronics for applications in transistors, solar cells, and sensors. aps.orgsemi.ac.cnaps.org The properties of these materials, including their band gap, charge carrier mobility, and absorption spectra, can be finely tuned through chemical synthesis and modification of the monomer units. mdpi.com
Development of Organic Light-Emitting Diode (OLED) Materials Based on this compound Derivatives
Organic light-emitting diodes (OLEDs) are a major technology in displays and lighting, relying on a multilayer stack of organic materials where charge injection, transport, and recombination lead to light emission. ossila.com The performance of an OLED, including its efficiency, color purity, and lifetime, is critically dependent on the properties of the materials used in each layer, particularly the emissive layer (EML) and the charge-transporting layers. researchgate.net
The (3'-Chlorobiphenyl-3-YL) moiety is a key structural component in some advanced OLED materials. A notable example is 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine . nih.govnbinno.com In this molecule, the electron-deficient 1,3,5-triazine (B166579) core is combined with the chlorobiphenyl unit. Triazine-based compounds are widely used as electron-transport materials (ETMs) or host materials in phosphorescent OLEDs (PhOLEDs) due to their high electron mobility and high triplet energy levels. frontiersin.org A high triplet energy is crucial for host materials in blue PhOLEDs to prevent energy back-transfer from the phosphorescent dopant, ensuring efficient light emission. frontiersin.orgresearchgate.net
The synthesis of such derivatives often involves cross-coupling reactions. For instance, a triazine host can be synthesized via a palladium-catalyzed Buchwald-Hartwig amination, coupling a donor group (like a carbazole (B46965) or acridine) to a halogenated triazine core. frontiersin.org Similarly, a biphenyl-substituted triazine can be formed by coupling a boronic acid derivative of the biphenyl with a chlorinated triazine, such as 2-chloro-4,6-diphenyl-1,3,5-triazine. smolecule.comchemicalbook.com The biphenyl group in these molecules helps to increase the morphological stability and maintain a high glass transition temperature (Tg), which is essential for device longevity.
Table 2: Examples of Triazine-Based Host Materials for OLEDs
| Compound Name | CAS Number | Application | Key Features |
| 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine | 1443049-83-9 | OLED Host/ETM | High thermal stability, Electron-deficient core |
| 2-(3'-Chlorobiphenyl-4-yl)-4,6-diphenyl-1,3,5-triazine | 1443049-84-0 | OLED Host/ETM | Isomer with potentially different packing/electronic properties |
| 10-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-diphenyl-9,10-dihydroacridine (mATRZ) | 1888166-03-3 | Blue TADF Host | High triplet energy, Bipolar charge transport |
| 2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine (PO-T2T) | 1646906-44-8 | Electron Transport Material | Excellent electron transport and hole blocking |
Data sourced from supplier catalogs and research articles. nbinno.comfrontiersin.orgsmolecule.comacsmaterial.com
Utilization of this compound as a Ligand or Building Block in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic molecules, known as linkers. rsc.org The ability to tune the pore size, shape, and chemical functionality of MOFs by choosing appropriate metal nodes and organic linkers makes them highly promising for applications in gas storage, separation, catalysis, and sensing. rsc.orgksu.edu.sa
The incorporation of functional groups into the organic linkers is a key strategy for tailoring the properties of MOFs. Amine-functionalized linkers are of particular interest. rsc.org The basic amine groups can significantly enhance the affinity of the MOF for acidic gases like CO2, making them excellent candidates for carbon capture applications. rsc.orgmdpi.com Furthermore, amine groups can serve as catalytic sites or as anchoring points for post-synthetic modification, where additional functionalities are grafted onto the framework after its initial synthesis. nih.gov
This compound, or more commonly a dicarboxylic acid derivative thereof, could serve as a functional linker in MOF synthesis. The amine group can impart basicity to the framework, while the biphenyl unit provides a rigid and robust strut to build a porous structure. The chloro-substituent could also influence the electronic properties of the framework or participate in specific interactions. The synthesis of amine-functionalized MOFs can be achieved through direct synthesis with an amine-bearing linker (in-situ) or by post-synthetic modification of a pre-formed MOF. mdpi.com For example, the well-known UiO-66 MOF can be synthesized using 2-aminobenzene-1,4-dicarboxylic acid to create amine-functionalized pores, resulting in materials with high stability and enhanced CO2 sorption capacity. mdpi.comnih.gov
Catalytic Applications of this compound and Its Metal Complexes
The amine group in this compound can act as a Lewis base or a coordinating site for metal catalysts, opening up applications in both organocatalysis and transition-metal catalysis.
Organocatalysis in Stereoselective Transformations
Organocatalysis refers to the use of small, metal-free organic molecules to catalyze chemical reactions. Chiral amines are among the most powerful classes of organocatalysts, capable of promoting a wide range of asymmetric reactions with high stereoselectivity. nih.gov They typically operate by forming transient intermediates, such as enamines or iminium ions, with the substrates, thereby enabling stereocontrolled bond formation. researchgate.net
Biphenyl-based structures are prominent scaffolds for chiral ligands and organocatalysts due to the phenomenon of atropisomerism, where restricted rotation around the single bond between the two phenyl rings creates stable, non-superimposable mirror images. rsc.orgchemrxiv.org For this compound to be an effective stereoselective catalyst, it would first need to be resolved into its individual atropisomers.
Axially chiral biphenyl amines and their derivatives have been successfully employed as catalysts in various asymmetric transformations, including Michael additions, Henry (nitroaldol) reactions, and Mannich reactions. nih.govresearchgate.netthieme-connect.com The steric and electronic properties of the biphenyl catalyst are crucial for achieving high enantioselectivity. The substituents on the biphenyl rings create a defined chiral pocket that dictates the facial selectivity of the substrate's approach to the reactive intermediate. For example, a biphenyl-based chiral secondary amine has been used to catalyze the Michael addition of aldehydes to nitrostyrenes, yielding the anti-adducts with high diastereoselectivity, a result complementary to that obtained with more common proline-based catalysts. nih.gov
Table 3: Performance of Chiral Biphenyl-Based Amine Catalysts in Asymmetric Reactions
| Catalyst Type | Reaction | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Axially Chiral Aminosulfonamide | Mannich Reaction | Ketimine + Aldehydes | up to >99:1 (syn or anti) | up to >99% |
| Biphenyl-based Thiourea/Amine | Henry Reaction | Aromatic Aldehydes + Nitroalkanes | up to 69:31 (syn/anti) | up to 98% |
| Biphenyl-based Secondary Amine | Michael Addition | Aldehydes + Nitrostyrenes | up to 93:7 (anti/syn) | up to 99% |
| Chiral Biphenyl Monophosphine | Suzuki-Miyaura Coupling | Aryl Halide + Boronic Acid | N/A | up to 91% |
Data compiled from various research articles to illustrate the catalytic potential of the biphenyl amine scaffold. nih.govresearchgate.netthieme-connect.comresearchgate.net
Ligand Design for Transition Metal-Catalyzed Reactions
The design and synthesis of effective ligands are of paramount importance in the field of transition metal catalysis, as the ligand sphere around the metal center dictates the catalyst's activity, selectivity, and stability. Aromatic amines, particularly biphenyl amines, serve as crucial precursors for a variety of ligand classes, most notably for bulky electron-rich phosphine (B1218219) ligands that have proven instrumental in advancing cross-coupling reactions.
Despite the structural potential of this compound as a scaffold for ligand synthesis, a comprehensive review of scientific literature and patent databases reveals a notable absence of its specific application in the design and synthesis of ligands for transition metal-catalyzed reactions. While numerous studies detail the synthesis and utility of ligands derived from other substituted biphenyl amines, no specific research findings, such as the synthesis of phosphine, N-heterocyclic carbene (NHC), or other common ligand types from this compound, have been documented.
For context, related biphenyl amine derivatives are frequently employed in the synthesis of highly effective ligands. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, heavily relies on specialized phosphine ligands. beilstein-journals.orgbeilstein-journals.org Many of these ligands, often referred to as "Buchwald-type ligands," are synthesized from functionalized biphenyl precursors. wikipedia.org The general synthetic strategy often involves the coupling of an amino group on a biphenyl scaffold with a phosphine moiety. nih.gov
The development of these ligands has been critical for enabling the coupling of a wide range of substrates under milder conditions. beilstein-journals.org The steric and electronic properties of the biphenyl backbone are systematically tuned to optimize catalytic performance. However, specific data on ligands derived from this compound, including their synthesis, characterization, and performance in catalytic reactions, are not available in the current body of scientific literature. Consequently, data tables detailing their catalytic efficacy in specific transformations cannot be provided.
The absence of this compound in the context of ligand design may be attributable to a variety of factors, including the availability of more effective or more easily synthesized precursors. Researchers in the field continue to explore a vast chemical space for new ligand development, and while the potential of this specific compound as a ligand precursor cannot be entirely dismissed for future applications, it remains an unexploited area of research.
Environmental Fate and Degradation Pathways of 3 Chlorobiphenyl 3 Yl Amine
Photochemical Degradation of (3'-Chlorobiphenyl-3-YL)amine in Aqueous and Atmospheric Environments
The photochemical degradation of this compound is a critical process influencing its persistence in sunlit environmental compartments. In aqueous environments, the photodegradation of monochlorinated biphenyls can occur, with estimated half-lives as short as 10 days toxoer.com. The process is influenced by the presence of photosensitizers and the wavelength of light. For aminobiphenyls, photochemical reactions can involve proton transfer, particularly in the presence of water, which can facilitate their transformation researchgate.net. The degradation of related compounds like eosin-Y is known to be affected by oxic and anoxic conditions, suggesting that oxygen availability could also play a role in the photodegradation of this compound plos.org.
In the atmosphere, vapor-phase polychlorinated biphenyls (PCBs) are primarily degraded by reacting with hydroxyl radicals (•OH) toxoer.com. The estimated half-life for the reaction of monochlorobiphenyl with atmospheric hydroxyl radicals is approximately 10 days in the summer toxoer.com. Given the structure of this compound, it is anticipated to undergo similar atmospheric degradation processes. The amino group may also influence the atmospheric chemistry, potentially leading to the formation of various nitrogen-containing transformation products.
Biodegradation of this compound by Microbial Communities
The biodegradation of this compound is expected to be a significant removal mechanism in environments rich in microbial activity. The structural components of the molecule, a chlorinated biphenyl (B1667301) and an aminobiphenyl, are known to be susceptible to microbial attack, albeit at varying rates.
Identification of Microbial Strains Involved in this compound Biotransformation
While specific studies on this compound are limited, research on related compounds provides insight into the types of microorganisms likely involved in its degradation. Bacteria capable of degrading PCBs are widespread and include species from the genera Pseudomonas, Burkholderia, Rhodococcus, Bacillus, and Alcaligenes uth.grresearchgate.net. For instance, Pseudomonas sp. strain LB400 is known to degrade a wide range of PCB congeners asm.org. Similarly, various bacterial strains have been isolated that can utilize monochlorinated and dichlorinated biphenyls as a sole carbon source researchgate.net.
The aminobiphenyl moiety is also subject to microbial degradation. Bacteria from the genus Pseudomonas have been identified in the degradation of aminobiphenyls tandfonline.comnih.gov. It is highly probable that microbial consortia, rather than single strains, would be more effective in the complete mineralization of this compound, with different species attacking different parts of the molecule uth.gr.
Table 1: Examples of Microbial Strains with Potential for this compound Degradation (based on related compounds)
| Microbial Strain | Degraded Compound(s) | Reference |
| Pseudomonas sp. LB400 | Polychlorinated biphenyls (PCBs) | asm.org |
| Rhodococcus globerulus P6 | Polychlorinated biphenyls (PCBs) | nih.gov |
| Burkholderia sp. | Dichlorinated biphenyls | researchgate.net |
| Pseudomonas resinovorans CA10 | 2'-aminobiphenyl-2,3-diol | tandfonline.comnih.gov |
| Pseudomonas, Bacillus, Staphylococcus, Rhodococcus, Burkholderia, and Pandoraea | Monochlorinated biphenyls | researchgate.net |
Characterization of Enzymatic Pathways for this compound Degradation
The enzymatic degradation of this compound is likely to proceed through pathways established for PCBs and aminobiphenyls. The aerobic degradation of PCBs is initiated by the biphenyl dioxygenase (BphA), a key enzyme in the biphenyl catabolic pathway asm.orgnih.gov. This enzyme introduces two hydroxyl groups onto the biphenyl ring, typically at the 2,3-positions uth.grresearchgate.net. This is followed by the action of a dehydrogenase (BphB), a dioxygenase (BphC) that cleaves the ring, and a hydrolase (BphD) nih.govnih.gov. This pathway converts chlorobiphenyls to chlorobenzoates and a pentanoate derivative uth.grasm.org. The position of the chlorine atom can influence the efficiency of these enzymes, with some chlorinated intermediates acting as inhibitors of downstream enzymes like BphD nih.gov.
Adsorption, Desorption, and Leaching Behavior of this compound in Soil and Sediment Systems
The fate and transport of this compound in terrestrial and aquatic environments are heavily influenced by its interaction with soil and sediment particles. The tendency of a chemical to be retained by soil is described by its soil adsorption coefficient (Koc). PCBs generally have high log Koc values, indicating a strong tendency to adsorb to the organic matter in soil and sediment researchgate.net. This strong adsorption limits their mobility and leaching potential into groundwater researchgate.netuchile.cl.
The presence of the amino group in this compound may alter its adsorption behavior compared to non-aminated PCBs. The amino group can become protonated at lower pH values, increasing the compound's polarity and potentially reducing its adsorption to organic matter while increasing its interaction with negatively charged clay minerals. Studies on chloroanilines have shown that their adsorption to soil is pH-dependent asm.org. The leaching potential of PCBs from soil is generally low due to their strong adsorption; however, the presence of co-solvents or surfactants in the soil water can enhance their mobility uchile.cl. Therefore, the leaching of this compound is expected to be limited but could be influenced by soil pH and the presence of other substances.
Table 2: Factors Influencing the Adsorption, Desorption, and Leaching of this compound
| Environmental Factor | Expected Influence | Rationale based on Related Compounds |
| Soil Organic Matter Content | Increased adsorption, reduced leaching | PCBs have high affinity for organic carbon researchgate.net. |
| Soil pH | Adsorption may decrease at lower pH | Protonation of the amino group can increase solubility and reduce sorption to organic matter asm.org. |
| Clay Content | Potential for increased adsorption | Cation exchange with protonated amine group on clay surfaces. |
| Presence of Co-solvents/Surfactants | Increased leaching | Can increase the apparent solubility of the compound in the mobile phase uchile.cl. |
Ecotoxicological Assessment of this compound and Its Transformation Products
The ecotoxicological profile of this compound and its degradation products is a crucial aspect of its environmental risk assessment. Both PCBs and aromatic amines are known to have toxic effects on a range of organisms.
PCBs are known to be toxic to aquatic organisms, and their toxicity generally increases with the degree of chlorination, although this is also influenced by the specific congener epa.govnih.gov. Hydroxylated PCBs (OH-PCBs), which are common transformation products, can be more toxic than their parent compounds nih.govnih.govresearchgate.net. For example, studies using the Microtox® assay have shown that hydroxylated derivatives of dichlorinated biphenyls exhibit high toxicity nih.gov.
Aromatic amines, such as 4-aminobiphenyl, have also been shown to be toxic to aquatic organisms, including Daphnia magna and zebrafish embryos nih.gov. The transformation products of this compound, which could include hydroxylated and chlorinated biphenyls as well as chlorinated anilines, are also of ecotoxicological concern. Hydroxylated metabolites, in particular, have been shown to have endocrine-disrupting effects nih.gov. Therefore, a comprehensive ecotoxicological assessment must consider not only the parent compound but also its various degradation products that may form in the environment.
Table 3: Ecotoxicity Data for Compounds Related to this compound
Advanced Analytical Method Development for the Detection and Quantification of 3 Chlorobiphenyl 3 Yl Amine
High-Resolution Chromatographic Techniques for Separation and Purity Assessment of (3'-Chlorobiphenyl-3-YL)amine
The separation and purity assessment of this compound relies heavily on high-resolution chromatographic techniques. These methods are essential for separating the target analyte from impurities, starting materials, and by-products that may be present in a sample.
HPLC-UV/Vis and HPLC-MS Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. Coupled with Ultraviolet/Visible (UV/Vis) or Mass Spectrometry (MS) detectors, HPLC provides robust methodologies for both quantification and purity assessment.
For routine purity analysis and quantification, HPLC with UV/Vis detection is a common choice. The biphenyl (B1667301) structure of the compound contains a chromophore that absorbs UV light, making it readily detectable. The selection of an appropriate wavelength, typically near the absorbance maximum (λmax) of the molecule, is crucial for achieving high sensitivity. chromatographyonline.com Reversed-phase chromatography is the most common separation mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. core.ac.uk A gradient elution, where the mobile phase composition is changed over time, is often employed to ensure the efficient separation of compounds with varying polarities. scielo.brnih.gov
When coupled with a mass spectrometer, HPLC-MS becomes a powerful tool for both separation and identification. This technique is particularly valuable for analyzing complex matrices and confirming the identity of the analyte and any related impurities. mdpi.com Electrospray ionization (ESI) is a suitable ionization technique for polar molecules like amines, typically operating in positive ion mode to generate protonated molecules [M+H]⁺. mdpi.com The mass analyzer then provides mass-to-charge ratio (m/z) information, confirming the molecular weight of the eluting compounds.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | HPLC-UV/Vis | HPLC-MS |
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Reversed-phase C18 (e.g., 50 x 3.0 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphate Buffer pensoft.net | Water with 0.1% Formic Acid and 5 mM Ammonium (B1175870) Acetate mdpi.com |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Elution | Gradient elution nih.gov | Gradient elution |
| Flow Rate | 1.0 mL/min pensoft.net | 0.3 mL/min mdpi.com |
| Column Temp. | 30 °C pensoft.net | 30 °C mdpi.com |
| Detection | UV/Vis Detector (e.g., at 225 nm or 254 nm) pensoft.net | Mass Spectrometer with Electrospray Ionization (ESI) |
| Ionization Mode | N/A | Positive Ion Mode |
This table presents typical starting conditions for method development and is based on established methods for similar analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique, but it is best suited for volatile and thermally stable compounds. mdpi.com Primary amines like this compound often exhibit poor chromatographic behavior (e.g., peak tailing) and can interact with the GC column. ojp.gov To overcome these limitations, chemical derivatization is employed. jfda-online.com
Derivatization involves converting the polar amine functional group into a less polar, more volatile, and more thermally stable derivative. ojp.gov This process improves chromatographic peak shape, enhances sensitivity, and can produce characteristic mass spectra useful for structural confirmation. jfda-online.com Common derivatization strategies for primary amines include acylation and silylation. ojp.govjfda-online.com
Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the amine to form a stable trifluoroacetyl derivative. ojp.gov
Silylation: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. ojp.gov
Once derivatized, the sample can be analyzed by GC-MS. The GC separates the components of the mixture, which are then ionized (typically by electron ionization, EI) and detected by the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that serves as a chemical "fingerprint" for the derivatized analyte. waters.com
Table 2: Common Derivatization Agents for GC-MS Analysis of Primary Amines
| Derivatization Agent | Abbreviation | Derivative Formed | Key Advantages |
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl (TFA) | Produces stable derivatives, often with good chromatographic properties. ojp.gov |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Highly effective silylating agent, by-products are volatile. ojp.govjfda-online.com |
| N-methyl-bis(trifluoroacetamide) | MBTFA | Trifluoroacetyl (TFA) | Another effective acylating agent. |
Advanced Mass Spectrometry Approaches for Structure Elucidation and Trace Analysis of this compound
Advanced mass spectrometry techniques are indispensable for detailed structural analysis and for detecting the compound at very low concentrations.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by analyzing their fragmentation patterns. aocs.org In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and these product ions are then analyzed in a second mass analyzer. nih.gov
The fragmentation pathway provides detailed structural information. For this compound, key fragmentation events would likely include:
Loss of the amine group (NH₃).
Cleavage of the biphenyl bond, resulting in ions corresponding to the chlorophenyl and aminophenyl moieties.
Loss of a chlorine atom or HCl.
Analyzing these fragmentation patterns allows for unambiguous identification of the compound, even in complex mixtures, and helps to differentiate it from its isomers. eurl-pesticides.eu
High-Resolution Accurate Mass (HRAM) Spectrometry
High-Resolution Accurate Mass (HRAM) spectrometry, performed on instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers, provides highly precise mass measurements. nih.gov This accuracy allows for the determination of the elemental formula of a molecule and its fragments. epfl.ch
The key advantage of HRAM is its ability to distinguish between compounds that have the same nominal mass but different elemental compositions. nih.gov For example, in metabolite identification studies, HRAM can confidently identify hydroxylated or dechlorinated metabolites of this compound by measuring their exact mass and calculating the corresponding elemental formula. nih.govresearchgate.net This level of specificity is crucial for trace analysis in environmental or biological samples, where it helps to eliminate interferences and reduce the likelihood of false positives. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Reaction Monitoring of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules in solution. It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule.
¹H NMR spectra provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shifts of the aromatic protons can confirm the substitution pattern on the two phenyl rings, while the resonance of the N-H proton of the amine group can also be observed. rsc.org The position of this N-H signal can be variable due to factors like solvent and hydrogen bonding. libretexts.org
¹³C NMR spectra reveal the number of chemically distinct carbon atoms and their nature (e.g., aromatic, aliphatic). The chemical shifts are sensitive to the electronic effects of the substituents (the amine and chlorine groups), providing further confirmation of the compound's structure. nih.gov
Beyond simple structure confirmation, NMR is a powerful tool for conformational studies. The two phenyl rings in a biphenyl system are not typically coplanar due to steric hindrance. The angle between the two rings (the dihedral angle) can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which measures through-space interactions between protons on the different rings. The conformational flexibility of the biphenyl moiety is a key structural feature. researchgate.net NMR can also be used to monitor the progress of chemical reactions involving this compound, by observing the disappearance of reactant signals and the appearance of product signals over time.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) | Notes |
| ¹H | Aromatic Protons (C-H) | 6.5 - 7.8 | The exact shifts depend on the position relative to the amine and chloro substituents. rsc.orgnih.gov |
| ¹H | Amine Proton (N-H) | 3.5 - 5.0 (variable) | Shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. libretexts.org |
| ¹³C | Aromatic Carbons (C-H, C-C) | 115 - 145 | The specific chemical shifts provide a fingerprint of the substitution pattern. nih.gov |
Predicted ranges are based on data for analogous substituted biphenyl compounds.
Electrochemical Sensing Strategies for the Detection of this compound in Complex Matrices
The detection of this compound in complex matrices such as environmental water or biological fluids presents a significant analytical challenge due to its low concentration and the presence of interfering substances. Electrochemical sensors offer a compelling alternative to traditional chromatographic methods, providing advantages such as rapid response times, high sensitivity, low cost, and potential for miniaturization and on-site analysis. asiapharmaceutics.infonih.gov The development of these sensors for aromatic amines and chlorinated compounds often focuses on the strategic modification of the working electrode to enhance selectivity and sensitivity. nih.govfrontiersin.org
A typical electrochemical sensor consists of a three-electrode system: a working electrode, a reference electrode, and a counter electrode. frontiersin.org The working electrode is where the electrochemical reaction (oxidation or reduction) of the target analyte occurs. For a compound like this compound, the amino group is electroactive and can be oxidized at a specific potential. The resulting current is proportional to the analyte's concentration.
To improve sensor performance for this class of compounds, various modification strategies for the working electrode have been explored. These include the use of nanomaterials like carbon nanotubes (CNTs) and metal nanoparticles (e.g., gold, AuNPs) to increase the electrode's surface area and conductivity, thereby amplifying the electrochemical signal. nih.gov For enhanced selectivity, molecular recognition elements are incorporated. Molecularly Imprinted Polymers (MIPs) can be created to have cavities that are sterically and chemically complementary to the target analyte, offering high selectivity. asiapharmaceutics.info For chlorinated molecules like PCBs, cyclodextrins have been used as host-guest recognition elements, encapsulating the analyte and improving sensor selectivity. nih.gov
Several sensitive electrochemical techniques are employed for detection, including Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV), and Electrochemical Impedance Spectroscopy (EIS). nih.gov These methods are effective at discriminating the faradaic current from the background charging current, which improves the signal-to-noise ratio and lowers the limit of detection (LOD). mdpi.com While specific studies on electrochemical sensors for this compound are not prevalent, research on similar compounds demonstrates the potential of this approach. For instance, sensors for other aromatic amines and polychlorinated biphenyls (PCBs) have achieved detection limits in the nanomolar (nM) to picomolar (pM) range.
Hyphenated Techniques for Comprehensive Analysis of this compound in Environmental and Biological Samples
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the unambiguous identification and quantification of trace-level contaminants like this compound in complex environmental and biological samples. dphen1.comdvo.ru These methods combine the high resolving power of chromatography or electrophoresis with the specificity and sensitivity of mass spectrometry (MS), providing definitive structural information. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), is a powerful tool for analyzing polar and semi-polar metabolites such as hydroxylated and aminated PCBs. researchgate.netresearchgate.net Unlike gas chromatography, LC-MS can often analyze these compounds directly without the need for chemical derivatization. researchgate.net Research on the metabolism of 3-chlorobiphenyl (B164846) (PCB 2), the parent compound of this compound, highlights a robust methodology for such an analysis. acs.orgnih.gov In these studies, metabolites are first extracted from the sample matrix (e.g., cell culture media) using methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.gov
The extracted analytes are then separated using ultra-high-performance liquid chromatography (UHPLC) on a reverse-phase column (e.g., C18). acs.orgnih.gov A gradient elution with a mobile phase consisting of an aqueous buffer (like ammonium acetate) and an organic solvent (like acetonitrile) is typically used to resolve the analytes. acs.org Detection is achieved using a mass spectrometer, often an Orbitrap or time-of-flight (TOF) analyzer, which provides high mass accuracy for confident identification. researchgate.netacs.org Electrospray ionization (ESI) is the most common ionization technique for these analytes. ceu.es
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the traditional gold-standard technique for the analysis of persistent organic pollutants, including PCBs. cdc.govresearchgate.net For nonpolar parent PCBs, GC-MS offers excellent separation and sensitivity. cdc.gov However, for more polar metabolites like amino- and hydroxyl-derivatives, a derivatization step is typically required to increase their volatility and thermal stability for gas chromatographic analysis. researchgate.net This involves converting the polar functional groups into less polar ethers or esters. Following derivatization, the sample is injected into the GC, where compounds are separated on a capillary column (e.g., HP-5MS) before being detected by the mass spectrometer. mdpi.com Triple quadrupole GC-MS/MS provides enhanced selectivity, which is crucial for minimizing matrix interference in complex samples. nih.gov
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS is another advanced hyphenated technique that offers extremely high separation efficiency, making it ideal for resolving complex mixtures, isomers, and charged species. asiapharmaceutics.inforepligen.com It is particularly well-suited for analyzing small sample volumes. nih.gov In CE, analytes are separated in a narrow fused-silica capillary based on their charge-to-size ratio under the influence of a high electric field. ceu.es Coupling CE to MS, typically via a sheath-flow or sheathless ESI interface, allows for the sensitive detection and identification of the separated compounds. repligen.commdpi.com CE-MS is highly effective for analyzing polar compounds like amino acids and various metabolites, including those of PCBs, without derivatization. nih.govrepligen.com Its unique separation mechanism is complementary to LC, potentially revealing analytes not detected by other methods. frontiersin.org
Future Perspectives and Emerging Research Directions for 3 Chlorobiphenyl 3 Yl Amine
Integration of (3'-Chlorobiphenyl-3-YL)amine into Supramolecular Architectures and Nanomaterials
The unique structural characteristics of this compound, particularly its biphenyl (B1667301) backbone and reactive amine group, make it an attractive building block for the construction of complex supramolecular architectures and functional nanomaterials. rsc.orgsemanticscholar.org The self-assembly of molecules into well-defined structures is a cornerstone of modern materials science, offering a bottom-up approach to creating materials with tailored properties. semanticscholar.orgmdpi.com
The amine functionality of this compound provides a versatile handle for forming non-covalent interactions, such as hydrogen bonds, which are crucial for directing the self-assembly process. mdpi.com Furthermore, the biphenyl unit can participate in π-π stacking interactions, further stabilizing the resulting supramolecular structures. nih.gov These interactions can drive the formation of various nano- and microscale morphologies, including nanofibrils, nanorods, and vesicles. rsc.org The incorporation of this compound into such architectures could lead to the development of novel materials for applications in electronics, sensing, and drug delivery.
For instance, the integration of this compound into polymeric nanomaterials could enhance their therapeutic efficacy. The hydrophobic nature of the biphenyl group can facilitate the encapsulation of poorly water-soluble drugs, while the amine group can be protonated to promote interaction with negatively charged biological membranes, potentially improving cellular uptake. nih.gov
| Potential Supramolecular Structure | Driving Interactions | Potential Applications |
| Nanofibrils | Hydrogen bonding, π-π stacking | Conductive materials, sensors |
| Nanorods | Directional self-assembly | Optoelectronics, catalysis |
| Vesicles / Micelles | Hydrophobic/hydrophilic balance | Drug delivery, nanoreactors |
Application of Artificial Intelligence and Machine Learning in Predicting this compound Reactivity and Properties
The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling rapid and accurate prediction of molecular properties and reactivity. nih.govijsea.comresearchgate.net These computational tools can analyze vast datasets to identify patterns and relationships that are not immediately obvious to human researchers. nih.govresearchgate.net For this compound, AI and ML models can be trained to predict a wide range of characteristics, including its biological activity, toxicity, and reaction outcomes. nih.govecetoc.org
By leveraging quantitative structure-activity relationship (QSAR) models, researchers can correlate the structural features of this compound and its derivatives with their biological effects. ecetoc.org This can significantly accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the most promising predicted activities. nih.govresearchgate.net Furthermore, ML algorithms can predict the optimal conditions for chemical reactions involving this compound, saving time and resources in the laboratory. ijsea.com
Predictive models can also be developed to assess the potential environmental fate and toxicity of this compound, contributing to the design of safer and more sustainable chemical products. mdpi.com The integration of AI and ML into the research workflow for this compound will undoubtedly expedite the exploration of its potential applications. nih.govijsea.comresearchgate.net
| Predicted Property | AI/ML Technique | Potential Impact |
| Biological Activity | QSAR, Deep Learning | Accelerated drug discovery |
| Reaction Outcome | Neural Networks, Regression Models | Optimized synthesis routes |
| Toxicity Profile | Support Vector Machines, Random Forests | Enhanced safety assessment |
Exploration of this compound in Catalytic Cycles Beyond Traditional Organic Synthesis
While the amine group of this compound is a common functional group in organic synthesis, its potential in non-traditional catalytic cycles remains an exciting area of exploration. ijrpr.com The biphenyl scaffold can be modified to create ligands for transition metal catalysts, potentially influencing the catalyst's activity and selectivity in novel ways. scholaris.cakyoto-u.ac.jp
One emerging area is the use of electrochemistry in combination with copper catalysis for organic transformations. beilstein-journals.org The electronic properties of ligands derived from this compound could be tuned to facilitate electron transfer processes in such electrochemical catalytic cycles. beilstein-journals.orgunipd.it This could lead to the development of more sustainable and efficient methods for constructing complex molecules.
Furthermore, the involvement of radical intermediates in organic reactions is a rapidly growing field. mdpi.com The structure of this compound could be leveraged to participate in or influence radical-based catalytic cycles. For example, it could be used to generate specific radical species or to control the stereochemistry of radical reactions.
Development of Sustainable Production and End-of-Life Management Strategies for this compound
As with any chemical compound, the development of sustainable production methods and effective end-of-life management strategies is crucial. nih.govdiva-portal.org The principles of green chemistry should guide the synthesis of this compound, aiming to minimize waste, reduce energy consumption, and use less hazardous starting materials. diva-portal.org Biocatalysis and the use of renewable feedstocks are promising avenues for the sustainable production of this and other amine-containing compounds. researchgate.net
The end-of-life fate of this compound and materials containing it is a critical consideration. Given that it is a chlorinated biphenyl derivative, concerns about its persistence and potential toxicity in the environment must be addressed. epa.gov Research into biodegradation pathways and advanced oxidation processes for the decomposition of this compound is necessary. nih.gov
Developing a circular economy model for products containing this compound, where materials are reused or recycled, is a key goal. nih.gov This requires a comprehensive understanding of the chemical's flow through its lifecycle and the development of technologies for its recovery and repurposing. nih.gov
| Sustainability Aspect | Approach | Goal |
| Production | Green chemistry, biocatalysis | Minimize environmental impact |
| End-of-Life | Biodegradation, advanced oxidation | Prevent environmental accumulation |
| Lifecycle | Circular economy principles | Maximize resource efficiency |
Interdisciplinary Research Collaborations to Uncover Novel Applications of this compound
The full potential of this compound can only be realized through collaborations that bridge different scientific disciplines. nih.govijrpr.com Organic chemists, materials scientists, computational chemists, toxicologists, and engineers must work together to explore its properties and applications comprehensively.
For instance, collaborations between synthetic chemists and materials scientists are essential for designing and creating novel supramolecular materials. mdpi.comkyoto-u.ac.jp Similarly, partnerships between computational chemists and experimentalists can accelerate the discovery process by using AI to guide laboratory research. nih.gov
Furthermore, collaborations with toxicologists and environmental scientists are crucial for ensuring the safe and responsible development and use of this compound. ministeriodesalud.go.crbeyondpesticides.org By bringing together diverse expertise, the scientific community can address the multifaceted challenges and opportunities associated with this compound, paving the way for innovative solutions to pressing societal needs. northumbria.ac.uk
Q & A
Q. What are the recommended synthetic routes for (3'-Chlorobiphenyl-3-YL)amine and its derivatives in academic research?
- Methodological Answer : The compound is typically synthesized via condensation reactions between arylidene precursors and pyrazoloquinoline intermediates. For example, derivatives can be prepared using ethyl aroylacetates (e.g., 4-methoxyphenyl or 3,4-dimethoxyphenyl variants) under reflux conditions in ethanol, followed by purification via column chromatography. Elemental analysis and spectroscopic methods (e.g., NMR, IR) are critical for verifying purity and structural integrity .
- Data Reference : Table 3 in provides physical data (melting points, yields) and elemental analysis (C, H, N percentages) for structurally related arylidene-pyrazoloquinoline derivatives, offering a benchmark for researchers .
Q. How should researchers handle and store this compound to ensure laboratory safety?
- Methodological Answer : Follow strict safety protocols:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis or handling to prevent inhalation .
- Waste Disposal : Collect contaminated materials separately and dispose via approved hazardous waste facilities to prevent environmental release .
- Key Hazard Codes : Refer to safety data sheets (SDS) for phrases like P273 (avoid environmental release) and P280 (PPE requirements) .
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : Use a multi-technique approach:
- NMR : ¹H/¹³C NMR to confirm biphenyl connectivity and amine proton environments.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Identify N-H stretching (3200–3400 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹).
- Cross-Validation : Compare results with published data for structurally similar compounds (e.g., 3',4',5'-trifluorobiphenyl-2-amine derivatives) .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound-based metal-organic frameworks (MOFs)?
- Methodological Answer :
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities for metal ions like Cd(II), as demonstrated in tris(3′-F-4′-carboxybiphenyl)amine MOFs .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for antimicrobial or catalytic applications .
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer :
- Triangulation : Cross-validate results using complementary techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure).
- Contradiction Analysis : Apply iterative qualitative methods () to identify systematic errors (e.g., solvent impurities, calibration drift) .
- Case Study : For ambiguous N-H signals in NMR, use deuterated solvents or variable-temperature NMR to confirm assignments .
Q. What strategies mitigate environmental risks during large-scale synthesis of this compound derivatives?
- Methodological Answer :
- Green Chemistry Principles : Replace halogenated solvents with ethanol/water mixtures to reduce toxicity .
- Waste Minimization : Implement closed-loop systems to recover unreacted precursors.
- Regulatory Compliance : Adhere to P501 guidelines for disposal and monitor effluent for chlorinated byproducts .
Data Interpretation & Advanced Applications
Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., chloro vs. methoxy groups) with inhibition zones in bacterial assays (see for pyrazoloquinoline derivatives) .
- Enzyme Inhibition Studies : Use kinetic assays to test interactions with bacterial dihydrofolate reductase (DHFR), a common antimicrobial target.
Q. How does the electronic structure of this compound influence its performance in electrochemical applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
